molecular formula C8H6Cl2O3 B183083 3,4-Dichlorophenoxyacetic acid CAS No. 588-22-7

3,4-Dichlorophenoxyacetic acid

Cat. No.: B183083
CAS No.: 588-22-7
M. Wt: 221.03 g/mol
InChI Key: SNYRXHULAWEECU-UHFFFAOYSA-N
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Description

3,4-Dichlorophenoxyacetic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a type of phenoxyacetic acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. This compound is primarily known for its use as a herbicide, specifically targeting broadleaf weeds. It functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.

Mechanism of Action

Target of Action

3,4-Dichlorophenoxyacetic acid is a selective herbicide that primarily targets dicotyledonous plants (dicots) without affecting monocotyledonous plants (monocots) . It mimics the natural plant hormone auxin , which plays a crucial role in plant growth and development.

Mode of Action

The compound works by mimicking the action of the plant hormone auxin . It induces uncontrolled, rapid cell growth in the target plants, causing them to grow abnormally and eventually die . This uncontrolled growth is often compared to inducing cancer in the plant .

Biochemical Pathways

It is known that the compound alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production . These changes disrupt normal plant growth and development, leading to the death of the plant .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests it can be readily absorbed and distributed within the plant. The compound is also known to be volatile , which could influence its distribution and persistence in the environment.

Result of Action

The primary result of the action of this compound is the death of the target plants. By causing uncontrolled cell growth, the compound disrupts normal plant development, leading to abnormalities and eventually plant death . This makes it an effective tool for controlling unwanted plants in various agricultural and non-agricultural settings .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness can be affected by the presence of other plants, the pH of the soil, and the temperature . Additionally, the compound’s volatility and water solubility mean that it can be transported away from the target site by wind or rain , potentially affecting non-target organisms and areas .

Biochemical Analysis

Biochemical Properties

3,4-Dichlorophenoxyacetic acid interacts with various enzymes, proteins, and other biomolecules. It is known to alter the plasticity of cell walls, influence protein production, and increase ethylene production . The compound can also impede the normal action of hormones such as estrogen, androgen, and most conclusively, thyroid hormones .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to alter DNA integrity in zebrafish larvae . It also affects the intracellular redox state and hormone levels, which are linked with proliferation in Picea pungens somatic embryogenesis . Furthermore, it has been found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been shown to disrupt the cellular tubulin-microtubule network, which is key in the induction of lung cytotoxicity . It also affects the expression of genes involved in apoptosis and/or DNA repair .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown that soil acidification by urea increases the persistence of this compound in Andisol soils . Moreover, the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High oral doses of the compound have shown harmful effects on the blood, liver, kidney, and thyroid gland of animals . Moreover, it has been found that co-administration of ethanol and this compound resulted in strong toxic effects on tissues, especially the liver .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to affect carbohydrate metabolism and auxin signaling . The compound also undergoes degradation via a hydroxy-phenoxy acetic acid intermediate or by the corresponding phenol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly water-soluble, and considerable amounts of both 2,4-Dichlorophenoxyacetic acid and its main product of degradation can be found in nature . It is likely to migrate through the soil and into groundwater since it has high mobility in soils under varying conditions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. While specific studies on this compound are limited, similar compounds have been shown to affect various subcellular processes. For example, studies on hydroxyproline rich glycoproteins, which are implicated in many aspects of plant growth and development, have shown that these proteins play a crucial role in somatic embryogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenoxyacetic acid can be synthesized through several methods. One common method involves the reaction of 3,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

  • Dissolve 3,4-dichlorophenol in a suitable solvent like ethanol.
  • Add chloroacetic acid and sodium hydroxide to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less chlorinated phenoxyacetic acids.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms under appropriate conditions.

Major Products:

    Oxidation: Products include quinones and other oxidized phenoxyacetic acids.

    Reduction: Products include less chlorinated phenoxyacetic acids.

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxyacetic acids.

Scientific Research Applications

3,4-Dichlorophenoxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a tool to study plant growth and development due to its auxin-like activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is widely used as a herbicide in agriculture to control broadleaf weeds.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structure and function.

    2,4,5-Trichlorophenoxyacetic acid: A more heavily chlorinated derivative with similar herbicidal properties.

    Methylchlorophenoxyacetic acid: A related compound with a methyl group substitution.

Uniqueness: 3,4-Dichlorophenoxyacetic acid is unique due to its specific substitution pattern, which affects its reactivity and biological activity. Compared to 2,4-dichlorophenoxyacetic acid, it has different binding affinities and metabolic pathways, making it suitable for specific applications in agriculture and research.

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYRXHULAWEECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207524
Record name 3,4-Dichlorophenoxyacetic acid
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Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-22-7
Record name (3,4-Dichlorophenoxy)acetic acid
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Record name 3,4-DA
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Record name (3,4-Dichlorophenoxy)acetic acid
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Record name (3,4-Dichlorophenoxy)acetic acid
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Record name 3,4-Dichlorophenoxyacetic acid
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Record name (3,4-dichlorophenoxy)acetic acid
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Record name 3,4-DICHLOROPHENOXYACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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